(4Z)-4-[1-(4-methoxyphenyl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[1-(4-METHOXYPHENYL)ETHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHOXYPHENYL)ETHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxyacetophenone with phenylhydrazine under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst under reflux for a few hours. The crude product is then purified by crystallization using a suitable solvent such as dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHOXYPHENYL)ETHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, hydrazine derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
4-[1-(4-METHOXYPHENYL)ETHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[1-(4-METHOXYPHENYL)ETHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness
4-[1-(4-METHOXYPHENYL)ETHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and phenyl substituents play a crucial role in its interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4Z)-4-[1-(4-methoxyphenyl)ethylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18N2O2/c1-13(15-9-11-17(23-3)12-10-15)18-14(2)20-21(19(18)22)16-7-5-4-6-8-16/h4-12H,1-3H3/b18-13- |
InChI Key |
SXNUSBFIUZRCSL-AQTBWJFISA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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